molecular formula C17H19NO6S B7499365 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate

4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate

Cat. No. B7499365
M. Wt: 365.4 g/mol
InChI Key: DJLBUEYKQUGILU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate, also known as Acetaminophen sulfone, is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound belongs to the sulfonamide family and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate is not well understood. However, it is believed to inhibit the activity of carbonic anhydrase by binding to the zinc ion in the active site of the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate are not well studied. However, it has been reported to exhibit anti-inflammatory and analgesic properties, which may be attributed to its ability to inhibit the activity of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate. One direction is to study its potential as a carbonic anhydrase inhibitor for the treatment of various diseases such as glaucoma, epilepsy, and cancer. Another direction is to explore its potential as a building block for the synthesis of novel pharmaceuticals and agrochemicals. Additionally, further research is needed to understand its mechanism of action and its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate involves the reaction of 4-aminophenol with 2,5-dimethoxy-4-methylbenzenesulfonyl chloride in the presence of an organic base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

4-(Acetylamino)phenyl 2,5-dimethoxy-4-methylbenzenesulfonate has been widely used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a reagent in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide.

properties

IUPAC Name

(4-acetamidophenyl) 2,5-dimethoxy-4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-11-9-16(23-4)17(10-15(11)22-3)25(20,21)24-14-7-5-13(6-8-14)18-12(2)19/h5-10H,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLBUEYKQUGILU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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